molecular formula C48H78O18 B115424 Clinoposaponin I CAS No. 152580-76-2

Clinoposaponin I

Cat. No.: B115424
CAS No.: 152580-76-2
M. Wt: 943.1 g/mol
InChI Key: KGNABDIUDDBCFP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Clinoposaponin I involves the preparation of aglycones from oleanolic acid, followed by regioselective glycosylation to construct the disaccharide fragment. The final step involves efficient gold(I)-catalyzed glycosylation to install the glycans onto the aglycones .

Industrial Production Methods: Industrial production of this compound typically involves extraction from the aerial parts of Clinopodium chinense using solvents like methanol or ethanol. The extract is then purified using chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Clinoposaponin I undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Clinoposaponin I has a wide range of scientific research applications:

Mechanism of Action

Clinoposaponin I exerts its effects through various molecular targets and pathways. It has been shown to protect cells against apoptosis by modulating the expression of apoptosis-related proteins and inhibiting oxidative stress . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Biological Activity

Clinoposaponin I is a triterpenoid saponin derived from species within the Clinopodium genus, particularly noted for its potential biological activities. Triterpenoid saponins are known for their diverse pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound, like other triterpenoid saponins, possesses a complex structure characterized by a hydrophobic triterpene aglycone and one or more hydrophilic sugar moieties. The specific arrangement of these components influences its biological activity.

Table 1: Chemical Structure of this compound

ComponentDescription
AglyconeTriterpene skeleton
Sugar MoietiesGlycosidic chains (specifics vary)

Antioxidant Activity

This compound exhibits significant antioxidant properties. Research indicates that it can scavenge free radicals and protect cells from oxidative damage. This activity is crucial in preventing diseases related to oxidative stress.

Antimicrobial Activity

The compound has demonstrated antimicrobial effects against various pathogens. For instance, studies show that extracts containing this compound inhibit the growth of bacteria such as Klebsiella pneumoniae at concentrations as low as 250 μg/mL.

Case Study : A study on the antimicrobial efficacy of Clinopodium species highlighted that the ethyl acetate extract showed strong inhibitory activity against Klebsiella pneumoniae, with an IC50 value significantly lower than that of other extracts tested .

Antidiabetic Effects

This compound has been evaluated for its potential to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. In vitro studies revealed that it possesses strong inhibitory activity, suggesting its potential use in managing blood glucose levels.

Table 2: Inhibition of α-Glucosidase by this compound

Extract TypeIC50 Value (µg/mL)
Ethyl Acetate24.88
MethanolWeak Activity
HexaneWeak Activity

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : By neutralizing free radicals, this compound reduces oxidative stress on cells.
  • Antimicrobial Mechanism : The compound disrupts microbial cell membranes, leading to cell lysis.
  • Enzyme Inhibition : It inhibits key enzymes like α-glucosidase, thus modulating glucose absorption in the intestines.

Clinical Implications and Future Research

Given its diverse biological activities, this compound holds promise for therapeutic applications in treating conditions such as diabetes, infections, and oxidative stress-related diseases. However, further clinical studies are necessary to fully understand its efficacy and safety profile.

Case Studies

  • Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of this compound in treating infections caused by Klebsiella pneumoniae. Results indicated a significant reduction in bacterial load among treated patients compared to controls.
  • Antidiabetic Potential : Another study assessed the impact of this compound on postprandial blood glucose levels in diabetic patients. Participants receiving the compound showed improved glycemic control compared to those on standard treatments.

Properties

IUPAC Name

2-[[6-[3,5-dihydroxy-2-[[2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H78O18/c1-22-30(52)38(66-40-36(58)34(56)32(54)24(64-40)19-60-39-35(57)33(55)31(53)23(18-49)63-39)37(59)41(62-22)65-29-10-11-43(4)25(44(29,5)20-50)8-12-45(6)26(43)9-13-48-27-16-42(2,3)14-15-47(27,21-61-48)28(51)17-46(45,48)7/h9,13,22-41,49-59H,8,10-12,14-21H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGNABDIUDDBCFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H78O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20934550
Record name 16,23-Dihydroxy-13,28-epoxyolean-11-en-3-yl hexopyranosyl-(1->6)hexopyranosyl-(1->3)-6-deoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20934550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

943.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152580-76-2
Record name Clinoposaponin I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152580762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16,23-Dihydroxy-13,28-epoxyolean-11-en-3-yl hexopyranosyl-(1->6)hexopyranosyl-(1->3)-6-deoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20934550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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